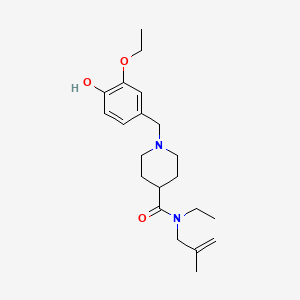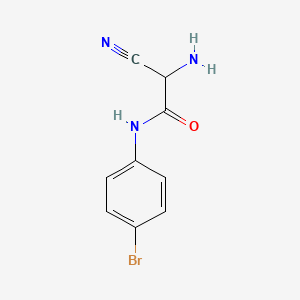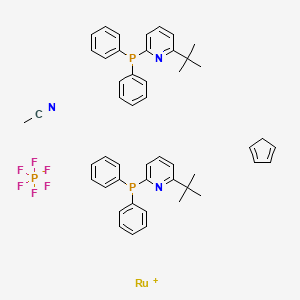
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is an organic compound that features a benzyl group substituted with a methoxy group and a phenylsulfanyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-methoxybenzyl chloride with thiophenol to form 4-methoxybenzyl phenyl sulfide. This intermediate is then reacted with 3-bromopropanamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
相似化合物的比较
Similar Compounds
N-(4-methoxybenzyl)aniline: Similar structure but lacks the propanamide backbone.
4-methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the phenylsulfanyl and propanamide groups.
Uniqueness
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is unique due to the combination of its methoxybenzyl and phenylsulfanyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H19NO2S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-9-7-14(8-10-15)13-18-17(19)11-12-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
InChI 键 |
UREUSTAXIHYYEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


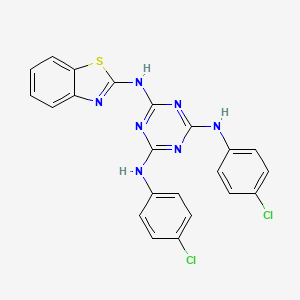
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
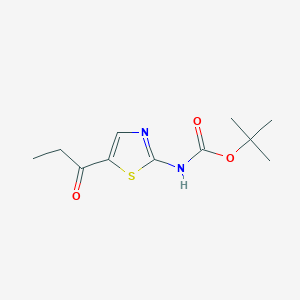
![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
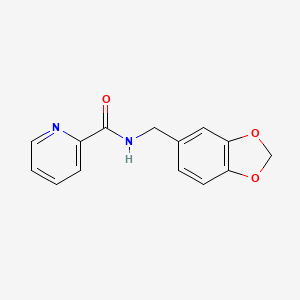
![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)
![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
